![molecular formula C30H61N3O12 B13710841 Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a t-butyl ester group and two PEG3-amine groups. Polyethylene glycol derivatives are widely used in various fields due to their biocompatibility, solubility in water, and ability to modify surfaces and molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves reacting the amine with a PEG reagent under controlled conditions to form the PEG3-amine intermediate.
Esterification: The PEG3-amine intermediate is then subjected to esterification with t-butyl ester. This reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and a coupling agent like N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the amine precursor are reacted with PEG reagents in industrial reactors.
Continuous Esterification: The PEG3-amine intermediate is continuously fed into esterification reactors where it reacts with t-butyl ester under optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and surface coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) involves its ability to modify surfaces and molecules through PEGylation. The PEG chains provide steric hindrance, which can protect biomolecules from enzymatic degradation and reduce immunogenicity. The t-butyl ester group can be hydrolyzed under acidic conditions to release the active amine groups, which can then interact with molecular targets through various pathways.
Comparación Con Compuestos Similares
- N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester
- t-Boc-N-amido-PEG5-azide
- t-boc-N-amido-PEG5-amine
Comparison: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is unique due to its combination of t-butyl ester and PEG3-amine groups, which provide both stability and reactivity. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. The presence of two PEG3-amine groups also allows for multiple functionalizations, enhancing its utility in complex synthetic and biological systems.
Propiedades
Fórmula molecular |
C30H61N3O12 |
|---|---|
Peso molecular |
655.8 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H61N3O12/c1-30(2,3)45-29(35)5-11-37-17-23-42-22-16-36-10-4-28(34)33(8-14-40-20-26-43-24-18-38-12-6-31)9-15-41-21-27-44-25-19-39-13-7-32/h4-27,31-32H2,1-3H3 |
Clave InChI |
AQQRMNHDRMEUHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



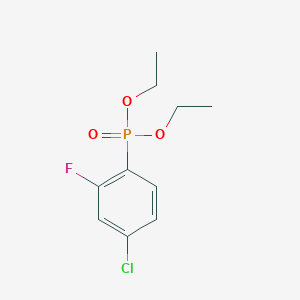
![1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)

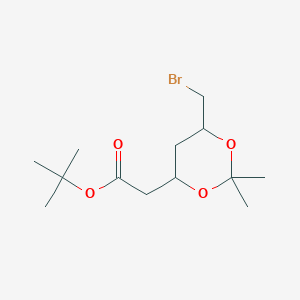
![[16-borono-3,11,19-tris(2-ethylhexyl)-3,11,19-triazapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaen-6-yl]boronic acid](/img/structure/B13710772.png)
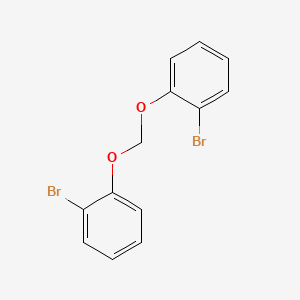

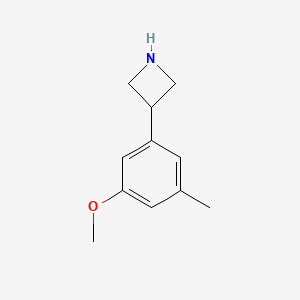

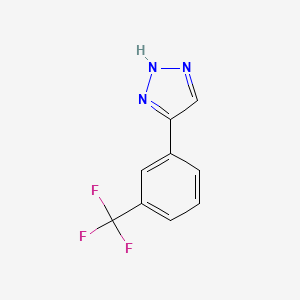

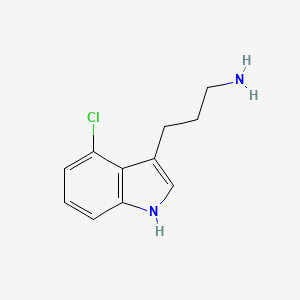
![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
